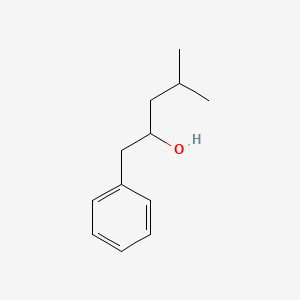

4-Methyl-1-phenyl-2-pentanol

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-phenylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUADYGVMSDKSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047717 | |

| Record name | 4-Methyl-1-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a green-floral, fresh, slightly sweet odour | |

| Record name | alpha-Isobutylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/759/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Isobutylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/759/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.940-0.949 | |

| Record name | alpha-Isobutylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/759/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-78-4 | |

| Record name | α-(2-Methylpropyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-phenylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ISOBUTYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SBL0E1I0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-1-phenyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Methyl-1-phenyl-2-pentanol (CAS No: 7779-78-4). This secondary alcohol, also known by synonyms such as α-(2-methylpropyl)-Benzeneethanol and Isobutyl benzyl carbinol, is a valuable intermediate in organic synthesis.[1] This document is intended to serve as a detailed resource for professionals in research and development.

Chemical and Physical Properties

This compound is a secondary alcohol featuring a benzene ring.[1] It is classified as a benzenoid, specifically a benzene and substituted derivative. The molecule consists of a pentanol backbone with a methyl group at the fourth position and a phenyl group at the first position.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 7779-78-4 |

| Appearance | Colorless to almost colorless, clear liquid |

| Boiling Point | 123 °C at 11 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index | 1.5030 to 1.5070 |

| Solubility | Insoluble in water; miscible with alcohol and oils |

| LogP | 3.25 |

| Aroma | Green, floral, fresh, slightly sweet |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific synthesis, the Grignard reagent, benzylmagnesium bromide, reacts with isovaleraldehyde.

Experimental Protocol: Grignard Reaction

Materials:

-

Benzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent (Benzylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of benzyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction if necessary.

-

The reaction is typically exothermic and should be controlled by the rate of addition and, if needed, external cooling. The reaction mixture will turn cloudy and begin to reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Isovaleraldehyde:

-

The solution of isovaleraldehyde in the anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C) to prevent side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Logical Workflow for Grignard Synthesis:

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and spectroscopic methods being the most common.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: As this compound lacks a strong chromophore, a Refractive Index Detector (RID) is a suitable choice.

-

Application: This method can be used for purity assessment and for the isolation of impurities through preparative separation.

Logical Workflow for HPLC Analysis:

Caption: Experimental workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the carbon bearing the hydroxyl group (CH-OH), the methylene protons adjacent to the phenyl group (CH₂-Ph), the protons of the isobutyl group, and a characteristic signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the non-equivalent carbons of the phenyl ring, the carbon attached to the hydroxyl group, and the carbons of the isobutyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ region.

-

C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

-

A C-O stretching band for the secondary alcohol, expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would likely undergo fragmentation. The molecular ion peak (M⁺) at m/z = 178 might be observed. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Fragmentation of the side chain and the phenyl group would also be expected, leading to characteristic fragment ions.

Reactivity and Potential Applications

As a secondary alcohol, this compound can undergo typical reactions of this functional group, such as oxidation to the corresponding ketone (4-methyl-1-phenyl-2-pentanone), esterification with carboxylic acids or their derivatives, and dehydration to form alkenes. Its chiral nature also makes it a potential precursor for the synthesis of enantiomerically pure compounds, which is of significant interest in the development of pharmaceuticals and other bioactive molecules.

This document provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is encouraged to expand upon the available data, particularly in the area of detailed spectroscopic characterization and the exploration of its synthetic utility.

References

In-Depth Technical Guide: 4-Methyl-1-phenyl-2-pentanol (CAS: 7779-78-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-phenyl-2-pentanol, also known as α-isobutylphenethyl alcohol, is an aromatic secondary alcohol.[1] Its chemical structure consists of a benzene ring attached to a pentanol backbone, with a methyl group at the fourth position. This compound is primarily utilized as a fragrance and flavoring agent, valued for its green, floral, and herbaceous aroma.[2] While its biological activity has not been extensively studied, its structural similarity to other aryl alkyl alcohols warrants further investigation for potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and toxicological data for this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7779-78-4 | [3] |

| Molecular Formula | C₁₂H₁₈O | [3] |

| Molecular Weight | 178.27 g/mol | [3] |

| Boiling Point | 123 °C at 11 mmHg | [2] |

| Density | 0.940 - 0.949 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.500 - 1.510 at 20 °C | [2] |

| Flash Point | > 100 °C (> 212 °F) | [2] |

| Water Solubility | 0.24 g/L (predicted) | [3] |

| logP | 3.17 - 3.27 (predicted) | [3] |

Synthesis

The primary method for the synthesis of this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the addition of a Grignard reagent, in this case, benzyl magnesium halide, to an aldehyde, isovaleraldehyde.[4]

Experimental Protocol: Grignard Synthesis (Generalized)

This protocol describes a generalized procedure for the synthesis of a secondary alcohol via a Grignard reaction, adapted for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzyl chloride or benzyl bromide

-

Iodine crystal (as an initiator)

-

Isovaleraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Stirring apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in the oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether.

-

In a dropping funnel, prepare a solution of benzyl halide in anhydrous diethyl ether.

-

Add a small amount of the benzyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining benzyl halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (benzyl magnesium halide).

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve isovaleraldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6]

Gas Chromatography (GC)

GC is a suitable method for analyzing the volatile this compound. A flame ionization detector (FID) is commonly used for detection.

Typical GC Conditions:

-

Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, then ramped to 220 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for the analysis of this compound.[6] Due to the lack of a strong chromophore, a UV detector may have limited sensitivity. A refractive index detector (RID) or a mass spectrometer (MS) can be used for detection.[6]

Typical HPLC Conditions: [6]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS).

Toxicological Data

The toxicological profile of this compound has been evaluated in short-term studies. A 13-week oral toxicity study in rats was conducted to determine its safety as a flavoring agent.[7]

| Parameter | 10 mg/kg/day | 40 mg/kg/day | 160 mg/kg/day | Reference |

| Effect on Weight Gain | No significant effect | No significant effect | Reduction in weight gain | [7] |

| Serum Glucose (Males) | No significant effect | Decrease | Reduction | [7] |

| Proteinuria (Females) | No significant effect | No significant effect | Mild proteinuria | [7] |

| Relative Liver Weight (Males) | No significant effect | No significant effect | Increased | [7] |

| Caecal Weight | No significant effect | No significant effect | Increased | [7] |

| Reticulocyte Count | No significant effect | No significant effect | Lowered | [7] |

| Histopathology | No changes observed | No changes observed | No changes observed | [7] |

| No-Untoward-Effect Level (NOAEL) | 10 mg/kg/day | [7] |

The study concluded a no-untoward-effect level (NOAEL) of 10 mg/kg/day.[7] At higher doses, the observed effects were generally mild. The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment of α-isobutylphenethyl alcohol for its use as a fragrance ingredient.[8] Generally, aryl alkyl alcohols are not considered to be of significant toxicological concern under their intended use conditions.[9]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific data in the public domain regarding the detailed signaling pathways or the precise mechanism of action of this compound. For structurally related aryl alkyl alcohols, such as phenethyl alcohol, some studies suggest that their biological effects may be due to a non-specific disruption of cell membranes rather than interaction with specific receptors.[10][11] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[10]

Caption: A generalized workflow for the safety assessment of a fragrance ingredient.

Conclusion

This compound is a well-characterized fragrance and flavoring agent with a straightforward synthetic route. The available toxicological data suggest a low order of toxicity, with a clear no-untoward-effect level established in sub-chronic studies.[7] While its specific biological mechanism of action is not well-defined, its structural class suggests a potential for non-specific membrane interactions. For researchers and drug development professionals, this compound and its derivatives may serve as interesting scaffolds for the design of new molecules with potential biological activities, warranting further investigation into their pharmacology.

References

- 1. Fragrance material review on α-isobutylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Showing Compound this compound (FDB008184) - FooDB [foodb.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of alpha-(2-methylpropyl)-Benzeneethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of alpha-(2-methylpropyl)-benzeneethanol, also known by its IUPAC name, 4-methyl-1-phenylpentan-2-ol. This document details the analytical techniques and experimental protocols required to confirm the structure of this secondary alcohol.

Compound Identification and Properties

-

IUPAC Name: 4-methyl-1-phenylpentan-2-ol[1]

-

Synonyms: alpha-(2-methylpropyl)-benzeneethanol, alpha-Isobutylphenethyl alcohol, Benzylisobutylcarbinol[2][3]

-

Molecular Formula: C₁₂H₁₈O[1]

-

Molecular Weight: 178.27 g/mol [4]

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [No specific citation found for this general knowledge] |

| Boiling Point | 250 °C at 760 mmHg (Predicted) | [No specific citation found for this predicted value] |

| Density | 0.955 g/cm³ (Predicted) | [No specific citation found for this predicted value] |

| Solubility | Insoluble in water, soluble in organic solvents | [No specific citation found for this general knowledge] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of alpha-(2-methylpropyl)-benzeneethanol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 3.85 | m | 1H | CH -OH |

| 2.80 | dd, J=13.6, 5.2 Hz | 1H | Ph-CH H-CH(OH) |

| 2.70 | dd, J=13.6, 8.0 Hz | 1H | Ph-CH H-CH(OH) |

| 1.80 | m | 1H | (CH₃ )₂CH -CH₂ |

| 1.50 | m | 1H | CH-CH H-CH(OH) |

| 1.35 | m | 1H | CH-CH H-CH(OH) |

| 1.70 | s (broad) | 1H | CH-OH |

| 0.95 | d, J=6.6 Hz | 3H | CH(CH₃ )CH₃ |

| 0.90 | d, J=6.6 Hz | 3H | CH(CH₃)CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 138.5 | C | Ar-C (quaternary) |

| 129.4 | CH | Ar-C H |

| 128.6 | CH | Ar-C H |

| 126.5 | CH | Ar-C H |

| 72.5 | CH | C H-OH |

| 46.2 | CH₂ | Ph-C H₂ |

| 44.8 | CH₂ | (CH₃ )₂CH-C H₂ |

| 24.8 | CH | (C H₃)₂C H |

| 23.5 | CH₃ | CH(C H₃)CH₃ |

| 22.1 | CH₃ | CH(CH₃)C H₃ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

GC-MS Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | < 5 | [M]⁺ (Molecular Ion) |

| 160 | ~10 | [M - H₂O]⁺ |

| 121 | ~20 | [M - C₄H₉]⁺ |

| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) |

| 91 | ~80 | [C₇H₇]⁺ (Benzyl cation) |

| 57 | ~40 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | ~30 | [C₃H₇]⁺ (Isopropyl cation) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. An FT-IR spectrum for alpha-(2-methylpropyl)-benzeneethanol is available on PubChem.[1]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3085, 3062, 3027 | Medium | C-H stretch (aromatic) |

| 2954, 2927, 2869 | Strong | C-H stretch (aliphatic) |

| 1604, 1496, 1454 | Medium to Weak | C=C stretch (aromatic ring) |

| 1080, 1030 | Strong | C-O stretch (secondary alcohol) |

| 740, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed protocols for the synthesis and analysis of alpha-(2-methylpropyl)-benzeneethanol.

Synthesis via Grignard Reaction

This protocol describes the synthesis of 4-methyl-1-phenylpentan-2-ol from benzylmagnesium chloride and isovaleraldehyde.

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a solution of benzyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing of the ether is observed. After initiation, add the remaining benzyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes.

-

Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of isovaleraldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-650 cm⁻¹.

-

Perform 16-32 scans with a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Visualization of Workflows and Pathways

Structure Elucidation Workflow

Caption: Logical workflow for the synthesis and structure elucidation.

Grignard Reaction Pathway

Caption: Synthetic pathway via Grignard reaction.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways in mass spectrometry.

References

- 1. alpha-(2-Methylpropyl)benzeneethanol | C12H18O | CID 62661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-1-phenyl-2-pentanol | Organic reagent | TargetMol [targetmol.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 4-Methyl-1-phenylpentan-1-ol | C12H18O | CID 11052214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-1-phenyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1-phenyl-2-pentanol (CAS No. 7779-78-4). Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available experimental mass spectrometry data and a theoretical analysis of expected Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic data based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure and Properties

This compound is a secondary alcohol containing a benzene ring.[1] Its chemical structure consists of a pentanol backbone with a methyl group at the fourth carbon and a phenyl group attached to the first carbon.

| Property | Value | Source |

| CAS Number | 7779-78-4 | [2] |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol | |

| IUPAC Name | 4-methyl-1-phenylpentan-2-ol |

Spectroscopic Data

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The fragmentation pattern is a key identifier for this molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 92 | 99.99 | [C₇H₈]⁺ (Tropylium ion) |

| 91 | 27.75 | [C₇H₇]⁺ (Benzyl cation) |

| 43 | 14.56 | [C₃H₇]⁺ (Isopropyl cation) |

| 69 | 13.35 | [C₅H₉]⁺ |

| 41 | 8.39 | [C₃H₅]⁺ |

Data sourced from the Human Metabolome Database (HMDB).

Infrared (IR) Spectroscopy (Theoretical)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3600-3300 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2960-2850 | Strong | C-H (Aliphatic) | Stretching |

| ~1600, ~1500 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1470-1430 | Medium | C-H | Bending |

| ~1100-1000 | Strong | C-O | Stretching |

| ~770-730, ~710-690 | Strong | C-H (Aromatic) | Out-of-plane Bending (Monosubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

Experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. The following tables outline the predicted chemical shifts, multiplicities, and integrations for ¹H NMR and the predicted chemical shifts for ¹³C NMR.

¹H NMR (Proton NMR) - Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.20 | m | 5H | Phenyl-H |

| ~3.8 | m | 1H | CH-OH |

| 2.8-2.6 | m | 2H | Ph-CH₂ |

| ~1.8 | m | 1H | (CH₃)₂-CH |

| ~1.6 | s (broad) | 1H | O-H |

| ~1.4 | m | 2H | CH-CH₂-CH |

| 0.9 | d | 6H | (CH₃)₂ |

¹³C NMR (Carbon-13 NMR) - Predicted Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~138 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~126 | Phenyl CH |

| ~70 | CH-OH |

| ~45 | Ph-CH₂ |

| ~40 | CH-CH₂-CH |

| ~25 | (CH₃)₂-CH |

| ~22 | (CH₃)₂ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a compound such as this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic alcohols (e.g., a DB-5ms or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the corresponding peak. Compare the obtained mass spectrum with library data for identification.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (Thin Film):

-

Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0-220 ppm.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

For ¹H NMR, integrate the peaks to determine the relative number of protons, and analyze the chemical shifts and splitting patterns to assign the signals to specific protons in the molecule.

-

For ¹³C NMR, analyze the chemical shifts to assign the signals to the individual carbon atoms.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general fragmentation pathway in mass spectrometry for an alcohol.

Caption: Workflow for Spectroscopic Characterization.

Caption: General MS Fragmentation Pathways for Alcohols.[3]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Methyl-1-phenyl-2-pentanol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Methyl-1-phenyl-2-pentanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document moves beyond a simple recitation of spectral data, offering a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles of NMR spectroscopy.

Introduction

This compound is a secondary alcohol containing a phenyl group and an isobutyl moiety.[1] Its structure presents several interesting features for ¹H NMR analysis, most notably the presence of a chiral center at the second carbon (C2), which renders the adjacent methylene protons diastereotopic.[2] Understanding the nuances of the ¹H NMR spectrum is crucial for confirming the structure of this molecule and for identifying it in complex mixtures. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum of this compound, followed by a standard protocol for acquiring such a spectrum.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is the first step in predicting and interpreting its ¹H NMR spectrum. Below is the structure of this compound with each unique proton environment labeled.

Figure 1: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to each of the labeled proton environments. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of the phenyl group, and the presence of the chiral center.

| Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |

| Hg, Hh | 6H | ~0.9 | Doublet | ~6.6 | These two methyl groups are equivalent due to free rotation around the C4-C5 and C4-C6 bonds and are split by the single proton Hf. |

| Hf | 1H | ~1.7 | Multiplet (nonet) | Jf-g/h ≈ 6.6, Jf-d/e ≈ 6.8 | This proton is coupled to the six protons of the two methyl groups and the two diastereotopic protons Hd and He. |

| Hd, He | 2H | ~1.2 - 1.6 | Multiplet | Jgem ≈ 14, Jd-c, Je-c, Jd-f, Je-f | These are diastereotopic protons due to the adjacent chiral center (C2) and are therefore chemically non-equivalent.[2] They will appear as two separate signals, each split by the other (geminal coupling), Hc, and Hf, resulting in a complex multiplet. |

| Ha, Hb | 2H | ~2.6 - 2.8 | Multiplet | Jgem ≈ 14, Ja-c, Jb-c | These benzylic protons are also diastereotopic due to the chiral center at C2. They will appear as two distinct signals, each split by the other and by Hc, likely resulting in a complex multiplet. The phenyl group deshields these protons. |

| Hc | 1H | ~3.8 - 4.0 | Multiplet | Jc-a, Jc-b, Jc-d, Jc-e | This proton is on the carbon bearing the hydroxyl group, which is an electron-withdrawing group, causing a downfield shift.[3] It is coupled to the diastereotopic protons Ha/Hb and Hd/He, resulting in a complex multiplet. |

| OH | 1H | Variable (broad singlet) | Broad Singlet | - | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[3] It often appears as a broad singlet and may not show coupling to adjacent protons.[4] |

| Ho, Hm, Hp | 5H | ~7.1 - 7.3 | Multiplet | - | The protons on the phenyl ring will appear in the aromatic region. Due to the alkyl substituent, the ortho, meta, and para protons may not be well-resolved and could appear as a single multiplet. |

In-depth Analysis of Diastereotopic Protons (Ha/Hb and Hd/He)

The presence of a stereocenter at C2 means that the methylene protons at C1 (Ha and Hb) and C3 (Hd and He) are diastereotopic.[2] This is because replacing either proton of a pair with a different group would result in the formation of diastereomers. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts.

-

Ha and Hb: These protons are adjacent to the chiral center and the phenyl group. Their chemical environment is distinct, leading to different chemical shifts. They will exhibit geminal coupling to each other (typically with a coupling constant of around 12-15 Hz) and vicinal coupling to Hc. The differing Jac and Jbc coupling constants will result in each proton appearing as a doublet of doublets, which may overlap to form a more complex multiplet.

-

Hd and He: Similarly, these protons are adjacent to the chiral center and the isopropyl group. They will have distinct chemical shifts and will be coupled to each other (geminal coupling), to Hc (vicinal coupling), and to Hf (vicinal coupling). This complex coupling will likely result in overlapping multiplets that are difficult to resolve at lower magnetic field strengths.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

Instrument Setup and Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

Figure 2: Workflow for ¹H NMR Data Acquisition and Processing.

-

Instrument Parameters:

-

Spectrometer Frequency: 300-600 MHz (higher field strength will provide better resolution).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

-

Spectral Width (SW): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is established.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of diastereotopic protons. A thorough understanding of chemical equivalence, spin-spin coupling, and the influence of stereochemistry is essential for its accurate interpretation. By following the detailed analysis and experimental protocol outlined in this guide, researchers can confidently identify and characterize this molecule. The predictive nature of this analysis serves as a powerful tool for anticipating spectral features and for the structural elucidation of novel compounds with similar structural motifs.

References

In-Depth Technical Guide: 13C NMR Chemical Shifts of 4-Methyl-1-phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the organic compound 4-methyl-1-phenyl-2-pentanol. This document details predicted chemical shift data, outlines a standard experimental protocol for data acquisition, and presents logical diagrams to facilitate the understanding of the compound's structure and its corresponding NMR spectrum.

Introduction to this compound

This compound is a secondary alcohol containing a phenyl group and an isobutyl group. Its molecular structure presents a chiral center at the carbon bearing the hydroxyl group (C2), leading to diastereotopic protons and potentially non-equivalent carbons in the isopropyl moiety in a chiral environment. Understanding the ¹³C NMR spectrum is crucial for the structural elucidation and purity assessment of this compound in various research and development settings.

Predicted ¹³C NMR Chemical Shifts

Due to the limited availability of experimentally derived public data, the following ¹³C NMR chemical shifts have been obtained from a validated prediction algorithm. These values provide a reliable estimation for the analysis of this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C1 (CH₂) | 43.1 | Triplet |

| C2 (CHOH) | 71.5 | Doublet |

| C3 (CH₂) | 48.9 | Triplet |

| C4 (CH) | 24.5 | Doublet |

| C5, C6 (CH₃) | 22.8 | Quartet |

| C7 (Quaternary) | 139.0 | Singlet |

| C8, C12 (CH) | 129.4 | Doublet |

| C9, C11 (CH) | 128.5 | Doublet |

| C10 (CH) | 126.4 | Doublet |

Note: The multiplicity of the signals for the two methyl carbons of the isopropyl group (C5 and C6) are predicted to be very similar, potentially overlapping to appear as a single signal in a standard broadband decoupled spectrum.

Structural Representation and Carbon Numbering

To correlate the chemical shifts with the molecular structure, a clear numbering system is essential. The following diagram illustrates the structure of this compound with the assigned carbon atom numbers used in Table 1.

Experimental Protocol for ¹³C NMR Data Acquisition

The following outlines a standard methodology for acquiring a ¹³C NMR spectrum for a compound such as this compound.

4.1. Sample Preparation

-

Dissolution: Approximately 20-50 mg of the purified this compound sample is dissolved in 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer, for instance, operating at a proton frequency of 400 MHz (which corresponds to a ¹³C frequency of 100 MHz), is typically used.

-

Technique: A standard proton-decoupled ¹³C NMR experiment is performed.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is set to ensure all carbon signals are captured.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for adequate relaxation of the carbon nuclei, which is particularly important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is accumulated to achieve a satisfactory signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking: The chemical shifts of all peaks are determined.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of this compound follows a logical progression from sample preparation to final structural confirmation.

This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹³C NMR spectrum of this compound. The combination of predicted data, a detailed experimental protocol, and logical diagrams serves as a valuable resource for the structural characterization of this molecule.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyl-1-phenyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methyl-1-phenyl-2-pentanol. Understanding the fragmentation pathways of this compound is essential for its unambiguous identification in complex matrices, a critical aspect of pharmaceutical research, metabolomics, and quality control. This document outlines the principal fragmentation mechanisms, presents quantitative mass spectral data, details a typical experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Principles of Fragmentation for this compound

The mass spectrum of this compound (C12H18O, Molecular Weight: 178.27 g/mol ) is dictated by its chemical structure, specifically the presence of a secondary alcohol, a phenyl group, and an isobutyl moiety.[1] Under electron ionization, the fragmentation of alcohols is primarily driven by two key pathways: alpha-cleavage and dehydration.[2][3][4] The presence of the aromatic ring introduces additional fragmentation routes, notably the formation of the stable tropylium ion.[5]

-

Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[2][3] This process is highly favored as it leads to the formation of a resonance-stabilized oxonium ion. For this compound, two primary α-cleavage events are possible:

-

Cleavage of the bond between C1 and C2, leading to the loss of a benzyl radical (•CH2C6H5) and the formation of an oxonium ion.

-

Cleavage of the bond between C2 and C3, resulting in the loss of an isobutyl radical (•CH2CH(CH3)2) and the formation of a resonance-stabilized, oxygen-containing cation.

-

-

Dehydration: Alcohols can readily eliminate a molecule of water (H2O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).[3][6][7] This is a common fragmentation pathway for many alcohols.

-

Phenyl Group Fragmentation: The presence of the phenyl group significantly influences the fragmentation pattern. Aromatic compounds are known to form stable fragment ions.[7] The cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl group can lead to the formation of the highly stable tropylium ion (m/z 91) or a related fragment at m/z 92.[5]

Quantitative Mass Spectrometry Data

The following table summarizes the prominent fragment ions observed in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 178 | [C12H18O]+• | Molecular Ion (M+) |

| 160 | [M - H2O]+• | Dehydration |

| 121 | [C8H9O]+ | α-cleavage with loss of isobutyl radical |

| 92 | [C7H8]+• | Rearrangement and cleavage |

| 91 | [C7H7]+ | Tropylium ion |

| 57 | [C4H9]+ | Isobutyl cation |

Note: The relative intensities of the peaks can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol

The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate. The concentration should be optimized to avoid column overloading, typically in the range of 1-10 µg/mL.

3.2. Gas Chromatography (GC)

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1. The injector temperature is maintained at approximately 250 °C.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: The oven temperature is programmed to achieve optimal separation. A typical program might be: initial temperature of 70 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.

3.3. Mass Spectrometry (MS)

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.[5]

-

Ion Source Temperature: The ion source temperature is typically maintained at 230 °C.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: The mass spectrometer is set to scan a mass range of m/z 40-450 to detect the molecular ion and all significant fragment ions.

-

Data Acquisition: The data is acquired in full scan mode to obtain a complete mass spectrum.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Fragmentation pathways of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.10 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of isobutyl benzyl carbinol.

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyl Benzyl Carbinol

Introduction

Isobutyl benzyl carbinol, systematically known as 4-methyl-1-phenylpentan-2-ol, is an aromatic secondary alcohol.[1][2] It is recognized for its utility in the flavor and fragrance industry, valued for its mild, green, and floral aroma.[3][4] This document provides a comprehensive overview of its physical and chemical properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

-

Synonyms: α-Isobutylphenethyl alcohol, Benzyl isobutyl carbinol, 2-Methylpropyl benzyl carbinol[5][6][7]

-

Chemical Structure:

Physical Properties

The physical characteristics of isobutyl benzyl carbinol are summarized in the table below. The compound presents as a colorless, clear, oily liquid at room temperature.[6][8]

| Property | Value | Temperature (°C) | Pressure (mmHg) | Reference(s) |

| Appearance | Colorless clear oily liquid | Ambient | Ambient | [6][8][9] |

| Boiling Point | 250 °C | - | 760 | [6][8][9] |

| Specific Gravity | 0.940 - 0.949 | 25 | - | [5][6][9] |

| 0.941 - 0.949 | 20 | - | [6][9] | |

| Refractive Index | 1.500 - 1.510 | 20 | - | [5][6][9] |

| Vapor Pressure | 0.224 mmHg (est.) | 25 | - | [6][9][10] |

| Flash Point | > 100 °C (> 212 °F) TCC | - | - | [6][8][9] |

| Solubility | Soluble in alcohol; Insoluble in water | 25 | - | [4][5][6][9] |

| Water: 234 mg/L (est.) | 25 | - | [6][9][10] | |

| logP (o/w) | 3.12 - 3.23 (est.) | - | - | [6][8][9] |

Chemical Properties

Isobutyl benzyl carbinol exhibits typical reactivity for a secondary alcohol.[1][2]

-

Stability: The compound is stable under standard conditions. For optimal shelf life, it should be stored in a tightly sealed container under an inert gas in a cool, well-ventilated area.[3][5]

-

Reactivity: As an alcohol, it can undergo oxidation, esterification, and dehydration reactions.[11][12]

-

Oxidation: Reaction with strong oxidizing agents (e.g., chromic acid) will convert the secondary alcohol to a ketone (4-methyl-1-phenyl-2-pentanone).[11][12]

-

Esterification: Reacts with carboxylic acids in the presence of an acid catalyst to form esters.[11]

-

Reactivity with Alkali Metals: Like other alcohols, it is expected to react with alkali metals, such as sodium, to produce the corresponding alkoxide and hydrogen gas.[12][13]

-

-

Hazards: It is listed as harmful if swallowed and irritating to the eyes.[6][9]

Experimental Protocols

The determination of the physical and chemical properties of an alcohol like isobutyl benzyl carbinol follows standard organic chemistry laboratory procedures.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, and the vapor condenses consistently on the thermometer bulb, is recorded as the boiling point.

-

Specific Gravity: A pycnometer (specific gravity bottle) is used for accurate measurement. The pycnometer is weighed empty, then filled with the sample and weighed again at a specific temperature (e.g., 25°C). The weight of the sample is divided by the weight of an equal volume of water to determine the specific gravity.

-

Refractive Index: An Abbe refractometer is used. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is read directly from the calibrated scale at a specified temperature (e.g., 20°C).

-

Solubility Test: To test solubility in water, a small amount of isobutyl benzyl carbinol (e.g., 0.1 mL) is added to a test tube containing a set volume of water (e.g., 2 mL).[14][15] The mixture is agitated vigorously. If a single homogeneous phase is observed, the substance is soluble. If two distinct layers remain, it is insoluble.[14][15] This can be repeated with other solvents like ethanol.

Analysis of Chemical Properties (Reactivity)

-

Chromic Acid Test (Oxidation): This test identifies primary and secondary alcohols. A few drops of the alcohol are dissolved in acetone in a test tube.[14][15] A few drops of the Jones reagent (a solution of chromic anhydride in sulfuric acid) are added. A positive test for a primary or secondary alcohol is a color change from orange (Cr⁶⁺) to blue-green (Cr³⁺) within a few seconds.[11][14][15]

-

Lucas Test: This test distinguishes between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent (ZnCl₂ in concentrated HCl).[11][15] When a few drops of the alcohol are added to the reagent, the formation of an insoluble alkyl chloride results in turbidity.

-

Tertiary alcohols: React almost instantly.

-

Secondary alcohols: React within 1-3 minutes, often requiring slight warming.[11]

-

Primary alcohols: Show no significant reaction at room temperature.[11] As a secondary alcohol, isobutyl benzyl carbinol would be expected to show a positive result within a few minutes.

-

Visualizations

The following diagram illustrates a typical experimental workflow for the classification of an unknown alcohol, incorporating the tests described above.

Caption: Workflow for the qualitative classification of an unknown alcohol.

References

- 1. Showing Compound 4-Methyl-1-phenyl-2-pentanol (FDB008184) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. Isobutyl Benzyl Carbinol | 7779-78-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | 7779-78-4 [chemicalbook.com]

- 5. nhpa.in [nhpa.in]

- 6. isobutyl benzyl carbinol, 7779-78-4 [perflavory.com]

- 7. WHO | JECFA [apps.who.int]

- 8. parchem.com [parchem.com]

- 9. isobutyl benzyl carbinol, 7779-78-4 [thegoodscentscompany.com]

- 10. isobutyl benzyl carbinol [flavscents.com]

- 11. studylib.net [studylib.net]

- 12. METHYL ISOBUTYL CARBINOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 14. scribd.com [scribd.com]

- 15. tsfx.edu.au [tsfx.edu.au]

Unveiling the Biological Profile of 4-Methyl-1-phenyl-2-pentanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 4-Methyl-1-phenyl-2-pentanol is limited. This document provides a comprehensive summary of the existing data, primarily focusing on its toxicological profile. Where relevant, information on structurally similar compounds is presented to offer potential avenues for future research, with the explicit clarification that these findings do not directly pertain to this compound.

Executive Summary

This compound is a secondary alcohol containing a phenyl group.[1][2][3] While its primary applications appear to be in organic synthesis and as a fragrance ingredient, its biological effects are not well-documented.[4] A single short-term toxicity study in rats provides the most substantive biological data available. This study established a no-untoward-effect level (NUEL) and identified some physiological changes at higher doses.[5] There is a notable absence of research into its specific mechanisms of action and associated signaling pathways. This guide synthesizes the available toxicological data, details the experimental protocol of the key toxicity study, and proposes a hypothetical signaling pathway for investigation based on the activity of a structurally related molecule.

Toxicological Profile

A 13-week oral toxicity study in rats is the primary source of quantitative data regarding the biological effects of this compound.[5] The findings from this study are summarized below.

Table 1: Summary of Short-Term Oral Toxicity of this compound in Rats[5]

| Dose Group (mg/kg/day) | Sex | Observed Effects |

| 10 | Male & Female | No treatment-related effects observed (No-Untoward-Effect Level) |

| 40 | Male | Decrease in serum glucose |

| Female | No significant effects | |

| 160 | Male | Reduced weight gain, increased relative liver weight, increased caecal weight, reduced serum glucose, lower reticulocyte count |

| Female | Reduced weight gain, mild proteinuria, increased caecal weight |

Data sourced from Ford et al., 1983.[5]

Experimental Protocols

Short-Term Oral Toxicity Study in Rats

The following methodology is based on the study conducted by Ford et al. (1983).[5]

Objective: To evaluate the short-term toxicity of this compound in rats following dietary administration for 13 weeks.

Experimental Workflow:

References

- 1. L1CAM: A major driver for tumor cell invasion and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha-(2-Methylpropyl)benzeneethanol | C12H18O | CID 62661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | Organic reagent | TargetMol [targetmol.com]

- 5. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of 4-Methyl-1-phenyl-2-pentanol in rats.

An In-depth Technical Guide to the Toxicological Profile of 4-Methyl-1-phenyl-2-pentanol in Rats

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the toxicological profile of this compound (CAS No. 7779-78-4), a benzeneethanol derivative used in organic synthesis and biochemical experiments.[1] The primary focus of this document is the critical evaluation of existing toxicological data derived from studies in Sprague-Dawley rats. Currently, the available literature is centered on a key 13-week subchronic oral toxicity study.[2] This guide synthesizes the findings from that study, detailing the experimental design, observed effects, and the establishment of the No-Untoward-Effect Level (NOEL). Furthermore, this document identifies significant data gaps in the toxicological profile, including acute toxicity, genotoxicity, chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. For each of these missing endpoints, a detailed, best-practice experimental protocol, grounded in OECD guidelines, is proposed. This serves as a roadmap for future research required to establish a comprehensive safety and risk assessment framework for this compound. This guide is intended for researchers, toxicologists, and drug development professionals requiring a thorough understanding of the current state of knowledge and future research needs for this compound.

Introduction and Physicochemical Properties

This compound, also known as α-(2-methylpropyl)-benzeneethanol, is a secondary alcohol containing a benzene ring.[1][3] Its chemical structure and properties are fundamental to understanding its toxicological behavior.

Chemical Identity:

-

IUPAC Name: 4-methyl-1-phenylpentan-2-ol[4]

-

CAS Number: 7779-78-4[4]

-

Molecular Formula: C₁₂H₁₈O[1]

-

Molecular Weight: 178.27 g/mol [1]

-

Structure:

Physicochemical Properties:

-

Appearance: Colorless to almost colorless clear liquid.[4]

-

Solubility: Insoluble in water; soluble in organic solvents and oils.[4]

The lipophilic nature suggested by its insolubility in water and the presence of a benzene ring indicates a potential for absorption and distribution into fatty tissues, a key consideration for toxicokinetic and metabolism studies.

Subchronic Oral Toxicity in Rats (13-Week Study)

The most definitive toxicological data for this compound comes from a 13-week dietary study in rats, which provides critical information on target organs and dose-response relationships following repeated exposure.[2]

Scientific Rationale and Experimental Design

The primary objective of a 90-day (13-week) subchronic study is to characterize the potential adverse effects of a substance following repeated administration over a significant portion of a rodent's lifespan. This duration allows for the detection of cumulative toxicity and the identification of target organs that may not be apparent in acute studies. The study design, as described by Ford et al. (1983), aligns with the principles later codified in OECD Guideline 408.[2][5] The use of both male and female rats is crucial, as sex-dependent differences in metabolism and susceptibility to toxicity are common.[6]

Experimental Protocol: 13-Week Dietary Study

-

Test System: Groups of 15 male and 15 female weanling Sprague-Dawley rats were used.[2]

-

Test Substance Administration: this compound was incorporated into the diet to achieve target daily intakes.

-

Dose Groups:

-

0 mg/kg/day (Control)

-

10 mg/kg/day (Low Dose)

-

40 mg/kg/day (Mid Dose)

-

160 mg/kg/day (High Dose)[2]

-

-

Duration: The animals were administered the treated diet for 13 consecutive weeks.[2]

-

Observations and Endpoints:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of key parameters (e.g., red and white blood cell counts, glucose, liver enzymes).

-

Urinalysis: Conducted to assess renal function.

-

Gross Pathology and Organ Weights: At termination, a full necropsy was performed, and the weights of major organs (liver, kidneys, caecum, etc.) were recorded.

-

Histopathology: Microscopic examination of major organs and any observed lesions.[2]

-

Summary of Findings

The study revealed dose-dependent effects, with the highest dose group showing the most significant changes.

| Dose Group (mg/kg/day) | Key Observations |

| 10 | No treatment-attributable effects observed in male or female rats.[2] |

| 40 | Males: Decrease in serum glucose. This was noted as being of questionable toxicological significance. Females: No significant findings.[2] |

| 160 | Males: Reduced weight gain, increased relative liver weight, increased caecal weights, reduced serum glucose, and a lower reticulocyte count.[2] |

| Females: Reduced weight gain and mild proteinuria.[2] |

Histopathological examination of tissues from all groups revealed no treatment-related changes.[2]

Interpretation and No-Untoward-Effect Level (NOEL)

The effects observed at the 160 mg/kg/day dose, such as reduced weight gain, were likely influenced by the unpalatability of the diet, a common confounding factor in high-dose dietary studies.[2][7] The increased relative liver weight in males at this dose, even without corresponding histopathological changes, is a noteworthy finding, as the liver is a primary site of xenobiotic metabolism. The mild proteinuria in females suggests a potential, albeit minor, effect on the kidney.

Based on the absence of any adverse effects in the 10 mg/kg/day group, the No-Untoward-Effect Level (NOEL) from this study was established at 10 mg/kg/day .[2]

Data Gaps and Recommended Future Studies

A comprehensive toxicological profile requires evaluation across multiple endpoints. For this compound, significant data gaps exist. The following sections outline the necessary studies, structured according to established OECD guidelines, to fill these gaps.

Acute Oral Toxicity